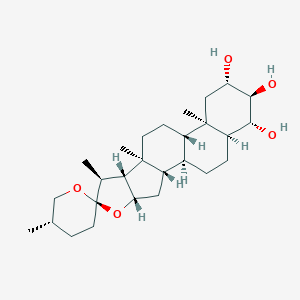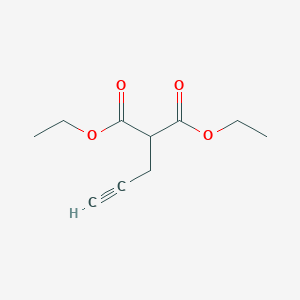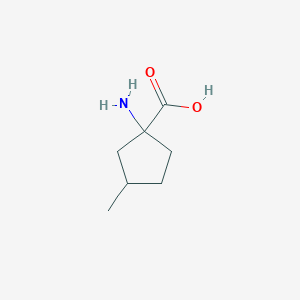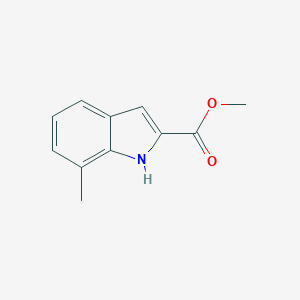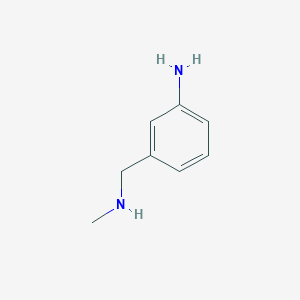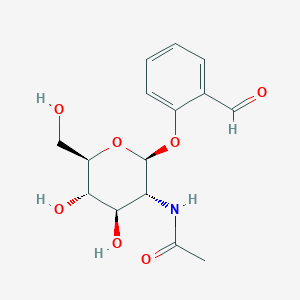
2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Vue d'ensemble
Description
2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranoside, a compound that has been extensively studied due to its relevance in biochemical processes and synthetic chemistry. The compound is structurally related to N-acetylglucosamine (GlcNAc), which is a fundamental building block of the polysaccharide chitin and is involved in various biological functions, including cellular communication and structural integrity in bacterial cell walls .
Synthesis Analysis
The synthesis of related glycosides typically involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. For instance, the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-d-glucopyranoside was achieved by reacting a protected glucopyranoside with a glycosyl bromide, followed by deacetylation and hydrogenolysis . Similarly, the synthesis of 2-acetamido-2-deoxy-5-thio-d-glucopyranose involved a series of protection, selective functional group transformations, and deprotection steps . These methods could potentially be adapted for the synthesis of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside by incorporating a formyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of glycosides like 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives is characterized by the presence of an acetamido group and a sugar moiety. The crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate revealed distorted chair conformations and specific orientations of the amide bond and exocyclic hydroxymethyl group . These structural features are crucial as they influence the physical properties and reactivity of the compound. The formyl group in 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely introduce additional electronic and steric effects, potentially affecting the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of glycosides like 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives is influenced by the substituents on the phenyl ring and the sugar moiety. The rates of hydrolysis of substituted phenyl 2-acetamido-2-deoxy-β-D-glucopyranosides have been studied, showing that electron-withdrawing groups can facilitate hydrolysis under neutral conditions . The presence of a formyl group on the phenyl ring of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely affect its hydrolytic stability and could also influence other chemical reactions, such as nucleophilic additions to the formyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycosides are determined by their molecular structure. The presence of different functional groups, such as acetamido and formyl groups, can affect properties like solubility, melting point, and reactivity. For example, the dihydrate form of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside has distinct crystallographic properties compared to its anhydrous counterpart . The introduction of a formyl group in 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely alter its physical properties, such as solubility in various solvents, and could also impact its chemical stability and reactivity profiles.
Applications De Recherche Scientifique
Metabolism and Genetic Variability
- Studies on acetaminophen (paracetamol) metabolism highlight the importance of genetic differences in metabolic pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These metabolic processes are crucial for understanding the bioactivity and toxicity of chemical compounds, including derivatives of 2-acetamido-2-deoxy-b-D-glucopyranosides (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
- The environmental presence of acetaminophen, a compound related to the chemical family of 2-acetamido-2-deoxy-b-D-glucopyranosides, underscores the necessity for efficient removal strategies from water. Advances in adsorptive elimination techniques, highlighting the significance of understanding the chemical behavior of similar compounds in aquatic environments, have been reviewed (C. Igwegbe et al., 2021).
Potential Therapeutic Uses
- N-acetylcysteine, a derivative within the same broad chemical classification, has therapeutic applications ranging from acetaminophen overdose treatment to acting as an antioxidant. Its role underscores the medicinal chemistry interest in derivatives of 2-acetamido-2-deoxy-b-D-glucopyranoside for developing new therapeutic agents (G. Rushworth & I. Megson, 2014).
Chemical Synthesis and Inhibitor Development
- Research on the synthesis of inhibitors targeting carbohydrate processing enzymes includes the development of mimetics and analogues, which are relevant for understanding the synthesis and potential applications of "2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside" in scientific research. These studies contribute to the development of novel inhibitors for therapeutic or biotechnological applications (Laura Cipolla et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIKYCIVSLRPT-KJWHEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596399 | |
| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
CAS RN |
15430-78-1 | |
| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





